2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
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Description
The compound “2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an aryl-substituted pyrazole with a metal salt, followed by the reaction of the postulated intermediate with a pyrazole-containing ligand . The reaction proceeds under reflux conditions for several hours under an inert atmosphere in a solvent mixture .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy and mass spectrometry . The structure of similar compounds was established by 1H, 13C NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound could be detected using various techniques. For instance, NO production was detected using Griess reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as UV-Vis spectrometry and cyclic voltammetry . According to UV-Vis spectrometry studies, similar compounds exhibit fluorescence .Future Directions
Mechanism of Action
Target of Action
The compound 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects . A molecular simulation study of a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs .
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-6-16-18(7-11)10-12-8-17(9-12)14(19)13-4-2-3-5-15-13/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMWVMCAINUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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